molecular formula C16H23N5OS B3797496 3-{4-[2-(1H-pyrazol-1-yl)ethyl]piperidin-1-yl}-N-1,3-thiazol-2-ylpropanamide

3-{4-[2-(1H-pyrazol-1-yl)ethyl]piperidin-1-yl}-N-1,3-thiazol-2-ylpropanamide

Cat. No.: B3797496
M. Wt: 333.5 g/mol
InChI Key: LUGVDUZJOALDKQ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a pyrazole ring, a piperidine ring, and a thiazole ring . These functional groups are common in many pharmaceutical compounds due to their diverse chemical properties and potential biological activities .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The pyrazole and thiazole rings are aromatic and planar, while the piperidine ring is aliphatic and can adopt a chair conformation .


Chemical Reactions Analysis

The compound’s chemical reactivity would be influenced by the functional groups present. For instance, the pyrazole ring might undergo electrophilic substitution reactions, while the piperidine ring might undergo reactions typical of secondary amines .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the polar functional groups might increase its solubility in polar solvents .

Future Directions

Future research could focus on synthesizing this compound and studying its physical, chemical, and biological properties. It could potentially be a candidate for drug development, given the known biological activities of compounds containing similar functional groups .

Properties

IUPAC Name

3-[4-(2-pyrazol-1-ylethyl)piperidin-1-yl]-N-(1,3-thiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N5OS/c22-15(19-16-17-7-13-23-16)5-11-20-9-2-14(3-10-20)4-12-21-8-1-6-18-21/h1,6-8,13-14H,2-5,9-12H2,(H,17,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUGVDUZJOALDKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CCN2C=CC=N2)CCC(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-{4-[2-(1H-pyrazol-1-yl)ethyl]piperidin-1-yl}-N-1,3-thiazol-2-ylpropanamide
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3-{4-[2-(1H-pyrazol-1-yl)ethyl]piperidin-1-yl}-N-1,3-thiazol-2-ylpropanamide
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3-{4-[2-(1H-pyrazol-1-yl)ethyl]piperidin-1-yl}-N-1,3-thiazol-2-ylpropanamide
Reactant of Route 4
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3-{4-[2-(1H-pyrazol-1-yl)ethyl]piperidin-1-yl}-N-1,3-thiazol-2-ylpropanamide
Reactant of Route 5
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3-{4-[2-(1H-pyrazol-1-yl)ethyl]piperidin-1-yl}-N-1,3-thiazol-2-ylpropanamide
Reactant of Route 6
3-{4-[2-(1H-pyrazol-1-yl)ethyl]piperidin-1-yl}-N-1,3-thiazol-2-ylpropanamide

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